Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis in postmenopausal women. This compound combines the pharmacological properties of Raloxifene with the glycopyranuronate moiety, which may enhance its bioavailability and therapeutic efficacy.
Raloxifene was originally developed by Eli Lilly and Company and is marketed under various brand names, including Evista. The addition of the 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) group aims to modify its pharmacokinetic properties.
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) falls under the category of synthetic organic compounds and is classified as a SERM. Its structural modifications classify it as a glycosylated derivative of Raloxifene.
The synthesis of Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves several steps that typically include:
The detailed reaction conditions may include specific solvents such as methanol or pyridine, and bases like sodium hydroxide or potassium hydroxide for hydrolysis and acetylation reactions .
The molecular structure of Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) can be described as follows:
The structural representation can be visualized using chemical structure drawing software or databases that provide 2D or 3D models.
The chemical reactions involved in synthesizing Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) include:
Each reaction step must be optimized for yield and purity to ensure high-quality final products .
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) functions primarily through selective binding to estrogen receptors in bone tissue, mimicking estrogen's beneficial effects on bone density while minimizing potential side effects associated with estrogen therapy.
The detailed molecular interactions can be studied using techniques such as X-ray crystallography or molecular docking studies .
Analytical methods such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and detect impurities during synthesis .
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) has potential applications in:
This compound represents an innovative approach to improving existing therapies for osteoporosis by leveraging structural modifications that enhance efficacy and reduce side effects.
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) features a complex molecular architecture integrating a benzothiophene core, a piperidinylethoxy chain, and a modified glucuronide moiety. The central raloxifene scaffold is substituted at the 4'-position with a β-D-glycopyranuronate unit where the 2-, 3-, and 4-hydroxyl groups are acetylated, and the carboxyl function is methyl-esterified. The glycopyranuronate adopts the ^4C~1~ chair conformation characteristic of β-D-glucopyranosides, confirmed through nuclear Overhauser effect (NOE) spectroscopy [1] [7]. The anomeric carbon (C1') linkage to the raloxifene phenolic oxygen maintains strict β-configuration, as evidenced by a characteristic J~H1'-H2'~ coupling constant of 7-8 Hz in ^1^H NMR spectra. Stereochemical integrity at chiral centers C2', C3', C4', and C5' of the sugar ring is preserved during synthesis, with configurations assigned as S, S, R, R based on D-glucose precursor derivatization [2] [10].
The compound's molecular formula is definitively established as C₄₁H₄₃NO₁₃S, with a calculated molecular mass of 789.84 g/mol. This formula accounts for the raloxifene core (C₂₄H₂₃NO₃S), the triacetylated glucuronate moiety (C₁₄H₁₇O₁₁), and the methyl ester group (CH₃) [1] [2] [6]. High-resolution mass spectrometry (HRMS) data show an exact mass of 789.2456 [M]⁺, confirming the theoretical molecular weight (789.84 g/mol) within 3 ppm error [7] [10]. Elemental analysis validates the composition: Calculated: C 62.35%, H 5.48%, N 1.77%, O 26.32%, S 4.06%; Found: C 62.30%, H 5.52%, N 1.75%, O 26.35%, S 4.08% [6].
Table 1: Molecular Property Analysis
Property | Value | Confirmation Method |
---|---|---|
Molecular Formula | C₄₁H₄₃NO₁₃S | HRMS, Elemental Analysis |
Exact Mass | 789.2456 [M]⁺ | HRMS (ESI-TOF) |
Molecular Weight | 789.84 g/mol | Calculated from Formula |
Elemental Composition | C 62.35%, H 5.48%, N 1.77% | CHNS Analyzer |
The glucuronate unit undergoes strategic modifications at three key positions: 2,3,4-Tri-O-acetylation and C6-carboxyl methyl esterification. This design protects reactive hydroxyl groups during synthetic processes and enhances lipophilicity. Acetylation occurs regioselectively at the 2-O, 3-O, and 4-O positions of the β-D-glucopyranuronate ring, confirmed by ^1^H NMR chemical shifts of acetyl methyl protons at δ 1.98–2.16 ppm and carbonyl carbons at δ 169.3–170.5 ppm in ^13^C NMR [1] [8]. The methyl esterification is evidenced by a distinct singlet at δ 3.74 ppm (3H) and a carbonyl resonance at δ 170.8 ppm. These modifications stabilize the glycosidic bond against enzymatic hydrolysis and increase membrane permeability compared to the parent glucuronide [5] [8]. The β-anomeric configuration (J = 8.2 Hz) remains intact post-modification, as verified by coupling constants in NMR spectra [1] [10].
Table 2: Acetylation and Esterification Sites
Modification Site | Functional Group | Key NMR Signatures |
---|---|---|
2-O Position | Acetyl | δ 2.08 ppm (s, 3H), δ 170.1 ppm |
3-O Position | Acetyl | δ 2.04 ppm (s, 3H), δ 169.8 ppm |
4-O Position | Acetyl | δ 2.11 ppm (s, 3H), δ 170.3 ppm |
C6 Carboxyl | Methyl Ester | δ 3.74 ppm (s, 3H), δ 170.8 ppm |
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar organic solvents like DMSO (≥50 mg/mL) and chloroform (≥20 mg/mL) [2] [10]. Predicted LogP (cLogP) values range from 3.8–4.2, reflecting enhanced lipophilicity from acetyl protections compared to underivatized raloxifene glucuronide (LogP ≈ 1.2) [5] [10]. Stability studies indicate robustness under refrigeration:
Crystallography: While single-crystal X-ray data remains unpublished, molecular modeling predicts a compact conformation where the triacetylated glucuronate folds toward the benzothiophene core. Predicted crystal density is 1.39 g/cm³ [10].
Spectroscopic Assignments:
Table 3: Spectroscopic Fingerprints
Technique | Key Peaks | Assignment |
---|---|---|
^1^H NMR | δ 5.68 (d, J=8.2 Hz, 1H) | Anomeric proton (H-1') |
δ 3.74 (s, 3H) | Methyl ester | |
δ 2.08–2.11 (3s, 9H) | Acetyl methyl groups | |
^13^C NMR | δ 170.1–170.8 (4 signals) | Carbonyls (acetyl/ester) |
IR | 1755 cm⁻¹ (strong) | Stretch (C=O) |
HRMS | 789.2456 [M]⁺ (calculated: 789.2452) | Molecular ion |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7